molecular formula C5H5Br2NO2 B14728004 Acetic acid, dibromocyano-, ethyl ester CAS No. 13280-85-8

Acetic acid, dibromocyano-, ethyl ester

Cat. No.: B14728004
CAS No.: 13280-85-8
M. Wt: 270.91 g/mol
InChI Key: NXDLNBVIZDKQSO-UHFFFAOYSA-N
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Description

Acetic acid, dibromocyano-, ethyl ester: is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular ester is derived from acetic acid and contains dibromo and cyano functional groups, making it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of acetic acid, dibromocyano-, ethyl ester typically involves the esterification of acetic acid with ethanol in the presence of a catalyst. The reaction can be represented as follows:

CH3COOH+C2H5OHCH3COOC2H5+H2O\text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} CH3​COOH+C2​H5​OH→CH3​COOC2​H5​+H2​O

In this reaction, acetic acid reacts with ethanol to form ethyl acetate and water. The presence of dibromo and cyano groups requires additional steps involving bromination and cyanation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this ester involves large-scale esterification processes using acetic acid and ethanol. The reaction is typically catalyzed by sulfuric acid or other strong acids to increase the reaction rate and yield. The dibromo and cyano groups are introduced through subsequent reactions involving bromine and cyanide sources.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The ester can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.

    Reduction: Reduction reactions can convert the ester into alcohols and other reduced compounds.

    Substitution: The dibromo and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Substituted esters and amides.

Scientific Research Applications

Chemistry: Acetic acid, dibromocyano-, ethyl ester is used as an intermediate in organic synthesis. Its unique functional groups make it valuable for creating complex molecules in research laboratories.

Biology: In biological research, this ester can be used as a reagent to study enzyme-catalyzed reactions and metabolic pathways involving esters.

Industry: In the industrial sector, this ester is used in the production of fragrances, flavorings, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of acetic acid, dibromocyano-, ethyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to form acetic acid and ethanol, which can further participate in various biochemical pathways. The dibromo and cyano groups can interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl acetate: Another ester with similar properties but a different alkyl group.

    Propyl acetate: An ester with a longer carbon chain, used in flavorings and fragrances.

Uniqueness: Acetic acid, dibromocyano-, ethyl ester is unique due to the presence of dibromo and cyano groups, which impart distinct chemical properties and reactivity. These functional groups make it valuable for specific applications in organic synthesis and research.

Properties

IUPAC Name

ethyl 2,2-dibromo-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2NO2/c1-2-10-4(9)5(6,7)3-8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDLNBVIZDKQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416022
Record name Acetic acid, dibromocyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13280-85-8
Record name Acetic acid, dibromocyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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